molecular formula C9H10N2O3 B3050492 2-(Acetylamino)-3-pyridyl acetate CAS No. 26372-53-2

2-(Acetylamino)-3-pyridyl acetate

Cat. No.: B3050492
CAS No.: 26372-53-2
M. Wt: 194.19 g/mol
InChI Key: IDZIZSUOFZCQBI-UHFFFAOYSA-N
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Description

2-(Acetylamino)-3-pyridyl acetate is an organic compound that belongs to the class of acetylated amines This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-pyridyl acetate can be achieved through several methods. One common approach involves the acetylation of 3-aminopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Another method involves the esterification of 2-(acetylamino)-3-pyridinol with acetic acid in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-pyridyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetylamino group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-pyridylamine.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetylamino)-3-pyridyl acetate has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-pyridyl acetate involves its interaction with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, leading to changes in cellular processes. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further influencing protein function .

Comparison with Similar Compounds

2-(Acetylamino)-3-pyridyl acetate can be compared with other acetylated amines and pyridine derivatives:

    2-(Acetylamino)-5-methoxypyridine: Similar structure but with a methoxy group at the 5-position, which can affect its reactivity and biological activity.

    3-Acetylaminopyridine: Lacks the ester group, making it less versatile in certain chemical reactions.

    2-(Acetylamino)-4-pyridyl acetate: Positional isomer with different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

(2-acetamidopyridin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-9-8(14-7(2)13)4-3-5-10-9/h3-5H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZIZSUOFZCQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384152
Record name 2-(Acetylamino)-3-pyridyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26372-53-2
Record name 2-(Acetylamino)-3-pyridyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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